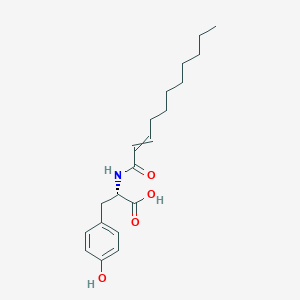![molecular formula C29H32N2 B14223859 N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine CAS No. 591253-59-7](/img/structure/B14223859.png)
N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine is a complex organic compound that belongs to the class of naphthalenamines This compound is characterized by the presence of a naphthalene ring substituted with an isoquinoline moiety and dibutylamine groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 5-bromo-2-naphthaldehyde with isoquinoline-5-boronic acid under Suzuki coupling conditions. This is followed by the reduction of the resulting intermediate and subsequent alkylation with dibutylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the isoquinoline moiety, converting it to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions are possible at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like bromine, chlorine, and various electrophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The isoquinoline moiety is particularly important for its biological activity, as it can interact with nucleic acids and proteins, affecting cellular processes.
類似化合物との比較
- N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine
- N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]anthracen-2-amine
Comparison: N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine is unique due to its specific substitution pattern on the naphthalene ring. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
591253-59-7 |
|---|---|
分子式 |
C29H32N2 |
分子量 |
408.6 g/mol |
IUPAC名 |
N,N-dibutyl-5-(2-isoquinolin-5-ylethenyl)naphthalen-2-amine |
InChI |
InChI=1S/C29H32N2/c1-3-5-19-31(20-6-4-2)27-15-16-28-23(9-7-11-25(28)21-27)13-14-24-10-8-12-26-22-30-18-17-29(24)26/h7-18,21-22H,3-6,19-20H2,1-2H3 |
InChIキー |
XLBMHDQAIZAEKV-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C(=CC=C2)C=CC3=CC=CC4=C3C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


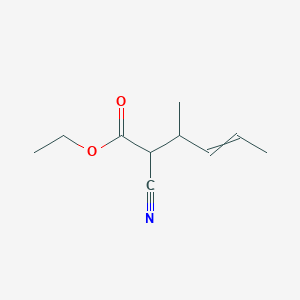
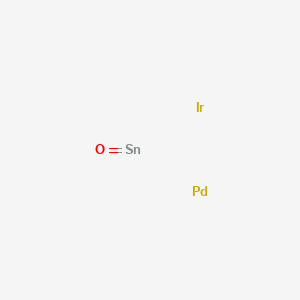
![[Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl](/img/structure/B14223800.png)
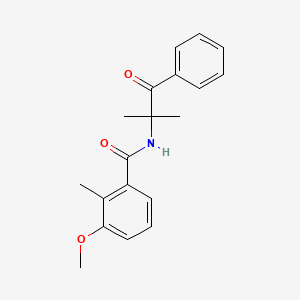
![(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol](/img/structure/B14223815.png)
![4-Methyl-5-[methyl(phenyl)amino]-5-oxopentanoic acid](/img/structure/B14223816.png)
![(2S)-2-[Hydroxy(phenyl)amino]propanal](/img/structure/B14223826.png)
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N,N-diethylbenzamide](/img/structure/B14223830.png)
![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid](/img/structure/B14223833.png)
![2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol](/img/structure/B14223838.png)
![{[(5,5-Diiodo-3,3-dimethylpentyl)oxy]methyl}benzene](/img/structure/B14223844.png)
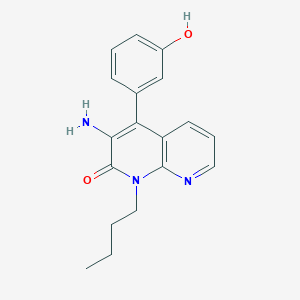
![6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14223869.png)
